

Application Notes: 5-HMSiR-Hoechst for Live-Cell Nuclear Staining

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	5-HMSiR-Hochest	
Cat. No.:	B12381734	Get Quote

Introduction

5-HMSiR-Hoechst is a state-of-the-art, far-red fluorescent probe designed for the specific staining of DNA in living cells.[1][2] This probe is a conjugate of Hoechst 33258, a minor groove-binding DNA stain, and hydroxymethyl silicon-rhodamine (HMSiR), a spontaneously blinking far-red fluorophore.[1][2][3] A key advantage of 5-HMSiR-Hoechst is its remarkable fluorogenic nature; its fluorescence intensity increases by approximately 400-fold upon binding to DNA. This property, coupled with its far-red excitation and emission spectra, minimizes phototoxicity and background fluorescence, making it an ideal tool for long-term live-cell imaging and advanced microscopy techniques such as single-molecule localization microscopy (SMLM) and stimulated emission depletion (STED) microscopy.

Mechanism of Action

The 5-HMSiR-Hoechst probe is designed for high contrast and low background in live-cell imaging. In its unbound state, the fluorescence of the HMSiR moiety is quenched through two mechanisms: spiroether formation and intramolecular quenching by the Hoechst moiety. Upon entering the cell and binding to the minor groove of DNA, a conformational change is induced, leading to a dramatic increase in fluorescence. This "OFF-ON" switching mechanism allows for no-wash imaging, as the unbound probes remain in a dark state.

Data Presentation Spectroscopic Properties



Property	Value
Excitation Maximum (Ex)	~640 nm
Emission Maximum (Em)	~675 nm
Fluorescence Increase upon DNA binding	~400-fold

Recommended Staining Conditions

Parameter	Recommendation
Stock Solution Preparation	Prepare a 1 mM stock solution in DMSO. Store at -20°C, protected from light.
Working Concentration	0.5 - 5 μM in cell culture medium. The optimal concentration may vary depending on the cell type and experimental conditions.
Incubation Time	30 - 60 minutes.
Incubation Temperature	37°C
Washing Step	Generally not required (wash-free), but washing with pre-warmed medium or PBS can reduce any residual background if necessary.

Experimental Protocol

This protocol provides a step-by-step guide for staining live cells with 5-HMSiR-Hoechst.

Materials

- 5-HMSiR-Hoechst dye
- Dimethyl sulfoxide (DMSO)
- Complete cell culture medium
- Phosphate-buffered saline (PBS)



· Cells cultured on a suitable imaging dish or plate

Protocol Steps

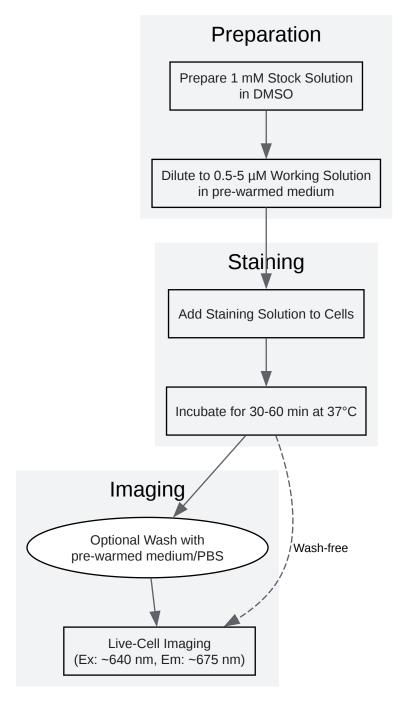
- Prepare Stock Solution:
 - Dissolve the 5-HMSiR-Hoechst powder in DMSO to prepare a 1 mM stock solution.
 - Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
 - Store the aliquots at -20°C, protected from light.
- Prepare Staining Solution:
 - On the day of the experiment, thaw an aliquot of the 5-HMSiR-Hoechst stock solution.
 - \circ Dilute the stock solution in pre-warmed complete cell culture medium to the desired final working concentration (e.g., 1 μ M).
- Cell Staining:
 - Remove the existing culture medium from the cells.
 - Add the staining solution to the cells, ensuring the entire surface is covered.
 - Incubate the cells at 37°C in a CO2 incubator for 30-60 minutes.
- Imaging:
 - After incubation, the cells can be imaged directly without washing.
 - If a higher signal-to-noise ratio is desired, you may optionally wash the cells once or twice with pre-warmed PBS or complete culture medium before imaging.
 - Image the cells using a fluorescence microscope equipped with appropriate filters for farred fluorescence (Excitation: ~640 nm, Emission: ~675 nm).

Diagrams



Experimental Workflow

5-HMSiR-Hoechst Live-Cell Staining Workflow



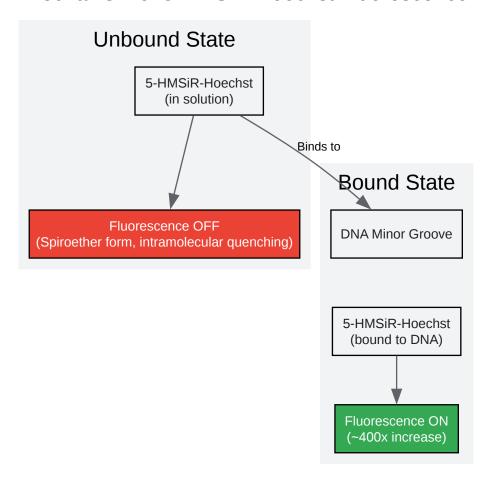
Click to download full resolution via product page

Caption: Workflow for live-cell nuclear staining with 5-HMSiR-Hoechst.



Mechanism of Action

Mechanism of 5-HMSiR-Hoechst Fluorescence



Click to download full resolution via product page

Caption: "OFF-ON" fluorescence mechanism of 5-HMSiR-Hoechst upon DNA binding.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

• 1. medchemexpress.com [medchemexpress.com]



- 2. Far-red switching DNA probes for live cell nanoscopy PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Far-red switching DNA probes for live cell nanoscopy Chemical Communications (RSC Publishing) DOI:10.1039/D0CC06759H [pubs.rsc.org]
- To cite this document: BenchChem. [Application Notes: 5-HMSiR-Hoechst for Live-Cell Nuclear Staining]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12381734#step-by-step-protocol-for-5-hmsir-hoechst-live-cell-staining]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com